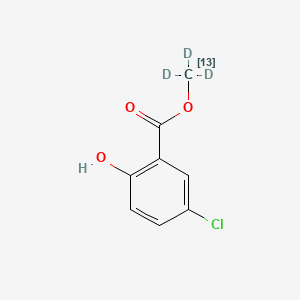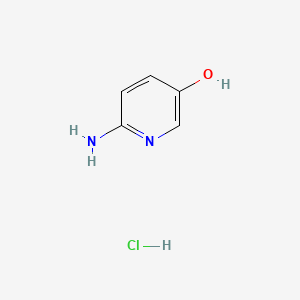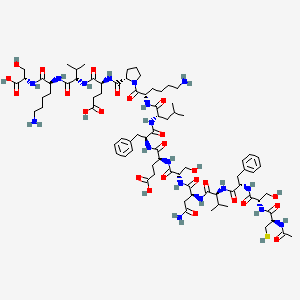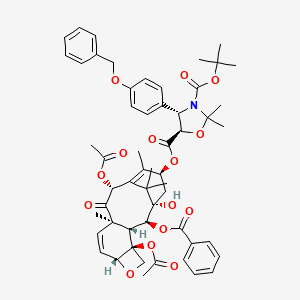
Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Monitoring
Scientific Field
Environmental Science
Application Summary
C8H7ClO3
is used in environmental science to monitor pollutant levels in various ecosystems. It serves as a standard for detecting environmental pollutants .
Methods of Application
The compound is often used in trace analysis of water and soil samples. It’s applied by pre-concentrating the sample, followed by chromatographic separation and mass spectrometric detection.
Results Summary
The use of this compound has led to the detection of trace levels of pollutants, often in the parts per billion range, allowing for the assessment of pollution sources and impacts.
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
5-Chloro-2-hydroxy-benzoic Acid Methyl Ester-13C,d3
is used as a precursor or intermediate in the synthesis of complex organic molecules .
Methods of Application
It’s employed in various synthetic routes involving esterification, nucleophilic substitution, and deprotection reactions under controlled conditions.
Results Summary
The compound has enabled the synthesis of target molecules with high purity and yield, contributing to the development of pharmaceuticals and other organic compounds.
Chemical Reference Standards
Scientific Field
Analytical Chemistry
Application Summary
As a stable isotope-labeled compound, it’s used as a chemical reference standard for identification and quantification in analytical methods .
Methods of Application
It’s used as an internal standard in quantitative analyses like NMR spectroscopy and mass spectrometry to ensure accuracy and precision.
Results Summary
The use of this compound as a reference standard has significantly improved the reliability of analytical results in various chemical analyses.
Synthesis of Pesticides
Scientific Field
Agricultural Chemistry
Application Summary
C8H7ClO3
is structurally similar to certain phenoxyacetic acid derivatives used as synthetic pesticides . These compounds are analogs of plant hormones known as auxins.
Methods of Application
The compound is synthesized and then applied to agricultural fields. It functions by mimicking the growth hormone action in plants, leading to uncontrolled growth and ultimately, the death of the targeted weeds.
Results Summary
The application of such pesticides has been effective in controlling broadleaf weeds, with the efficacy being quantified by the reduction in weed population over time.
This additional application highlights the compound’s role in agricultural chemistry, particularly in the synthesis of pesticides that help manage weed growth and support crop protection efforts.
Continuing with the scientific research applications of C8H7ClO3 , here’s another unique application:
Catalysis in Organic Reactions
Application Summary
C8H7ClO3
can act as a catalyst in various organic reactions, such as esterification and protection of alcohols .
Propiedades
IUPAC Name |
trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)




![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)